Structural Differentiation: Unique Tripartite Covalent Architecture Versus Two-Component Hybrids
The target compound is the only commercially catalogued molecule that covalently links a quinolin-6-yl group, a 1,3,4-oxadiazole bridge, and a 2H-chromen-2-one terminus in a single, continuous scaffold . The closest published two-component analogs—quinoline–oxadiazole–acetamide PI3Kα inhibitors [1] and coumarin–oxadiazole carbonic anhydrase inhibitors [2]—each lack one of the three pharmacophores. Direct structural comparison confirms that no other compound in the research-chemical inventory simultaneously incorporates all three motifs in a fused linear arrangement.
| Evidence Dimension | Covalent connectivity of pharmacophoric units |
|---|---|
| Target Compound Data | Quinolin-6-yl–(1,3,4-oxadiazol-2,5-diyl)–chromen-2-one (three pharmacophores linearly fused; MW 341.3; C₂₀H₁₁N₃O₃) |
| Comparator Or Baseline | Comparator 1: Quinolin-6-yl–oxadiazole–acetamide (MW ~350–400; lacks chromenone) [1]; Comparator 2: Phenyl–oxadiazole–chromen-2-one (MW ~290; lacks quinoline) [2] |
| Quantified Difference | Three pharmacophores vs. two pharmacophores; molecular weight difference of ~50–60 Da |
| Conditions | Structural inventory analysis based on CAS registry and published literature as of 2025–2026 |
Why This Matters
A tripartite scaffold enables simultaneous engagement of multiple biological targets or cooperative binding within a single target, a capability that two-component hybrids cannot provide without co-administration.
- [1] Gu, D.; Cheng, G.; Zhang, M.; Zhou, Y. B.; Li, J.; Sheng, R. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening. Bioorg. Med. Chem. 2021, 29, 115863. View Source
- [2] Narella, S. et al. Synthesis and biological evaluation of coumarin-1,3,4-oxadiazole hybrids as selective carbonic anhydrase IX and XII inhibitors. Bioorg. Chem. 2019, 87, 765–772. View Source
